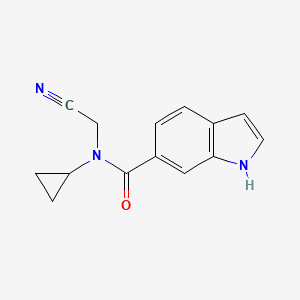

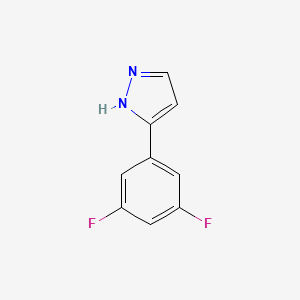

![molecular formula C18H18N2O3 B2532792 N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 627044-23-9](/img/structure/B2532792.png)

N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as N-phenyl-4-oxo-4H-2-chromone carboxamides and derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide. These compounds are of interest due to their potential biological activities, including interactions with DNA and enzyme inhibition .

Synthesis Analysis

The synthesis of related compounds, such as N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, involves the use of 4-aminophenazone, also known as antipyrine. This method suggests that the synthesis of N-phenyl carboxamide derivatives can be achieved through the modification of known drugs or bioactive compounds . Although the exact synthesis of the compound is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular and supramolecular structures of N-phenyl-4-oxo-4H-2-chromone carboxamides have been characterized, revealing strong intramolecular interactions within the molecules. These interactions include hydrogen bonds that constrain the rotations of the chromone and phenyl rings, leading to a more planar structure than expected. The molecular conformations and the degree of planarity are influenced by the torsion of the phenyl ring with respect to the amide residue . This information could be extrapolated to analyze the molecular structure of "this compound".

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compound . However, the related compounds have been evaluated for their biological activities, which implies that they may undergo biochemical reactions with enzymes or bind to DNA. For instance, the N-phenyl carboxamide derivatives were screened against various human alkaline phosphatases and ecto-5'-nucleotidases, indicating their potential to interact with nucleotide protein targets . Similarly, the acridine derivatives were found to intercalate with DNA, which is a type of chemical interaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds have been studied, with findings that the 5-substituted acridine derivatives possess in vivo antitumor activity and bind to DNA by intercalation. The activity of these compounds is influenced by the nature of the substituents, particularly electron-withdrawing groups that affect the charge of the acridine chromophore at physiological pH . These properties are crucial for understanding the behavior of the compounds in biological systems and could provide insights into the properties of "this compound".

Aplicaciones Científicas De Investigación

Antitumor Applications

- A study focused on phenyl-substituted derivatives of DNA-intercalating agents highlighted the synthesis and evaluation of compounds for in vivo antitumor activity, demonstrating the potential of certain derivatives in leukemia and solid tumor models (Atwell et al., 1989).

- Research into 1-methoxy-5,10-dioxo-5,10-dihydro-1H-benzo[g]isochromene carboxylic acid derivatives revealed a convenient synthesis method involving a dual role Pd(II) catalyst, suggesting these compounds' significance in developing antitumor agents (Mondal et al., 2003).

Synthesis of Novel Compounds

- A study on the synthesis of coumarin and quinolinone-3-aminoamide derivatives evaluated their anticancer potency, showcasing the synthesis process and biological evaluation of these compounds as potential anticancer agents (Matiadis et al., 2013).

- Research on the chemical behavior of enaminones towards active methylene reagents led to the synthesis of pyrazolopyridine derivatives, which were evaluated for antioxidant, antitumor, and antimicrobial activities, indicating the versatility of such compounds in various biological applications (El‐Borai et al., 2013).

Detection and Probe Development

- A novel "covalent assembly" based fluorescent probe was developed for detecting nerve agent mimics, showcasing the application of such compounds in sensitive and selective detection methods (Huo et al., 2019).

Propiedades

IUPAC Name |

N-[4-(dimethylamino)phenyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-20(2)14-9-7-13(8-10-14)19-17(21)16-11-12-5-3-4-6-15(12)18(22)23-16/h3-10,16H,11H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIQVPYPNKWHQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

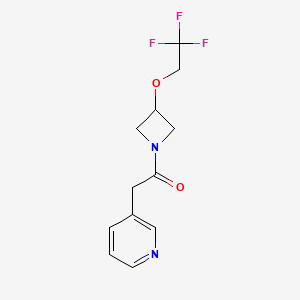

![N-(3-(1H-imidazol-1-yl)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2532714.png)

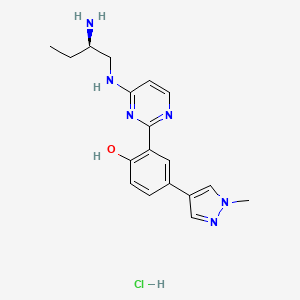

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B2532715.png)

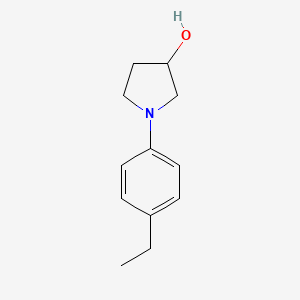

![3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one hydrochloride](/img/structure/B2532725.png)

![6-oxo-1-phenyl-4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2532727.png)

![1-[5-Bromo-2-(difluoromethyl)phenyl]-1,2,4-triazole](/img/structure/B2532728.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2532731.png)